molecular formula C12H6F3NO2 B6365354 5-(2,4,6-Trifluorophenyl)picolinic acid, 95% CAS No. 1261964-96-8

5-(2,4,6-Trifluorophenyl)picolinic acid, 95%

Cat. No. B6365354
CAS RN: 1261964-96-8
M. Wt: 253.18 g/mol
InChI Key: SLMYSIZCPKLAHQ-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)picolinic acid, 95% (5-TFPPA, 95%) is an organic compound with a chemical formula of C7H4F3NO2. It is a white, crystalline solid with a melting point of 131 °C, and is highly soluble in water and ethanol. 5-TFPPA, 95% is a versatile building block for organic synthesis and has numerous applications in the laboratory. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a catalyst in organic reactions and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-TFPPA, 95% is not fully understood. However, it is believed to act as a Lewis acid, which is a type of acid that is able to donate electrons to other molecules. This electron donation allows the formation of new bonds between molecules, which is necessary for the synthesis of new compounds. Additionally, 5-TFPPA, 95% has been shown to increase the reactivity of organic molecules, which allows for faster and more efficient synthesis of organic compounds.
Biochemical and Physiological Effects
5-TFPPA, 95% is not known to have any significant biochemical or physiological effects. However, it is known to be toxic if ingested or inhaled. Therefore, it is important to take proper safety precautions when handling this compound. Additionally, it is important to avoid contact with skin and eyes, as it can cause irritation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-TFPPA, 95% in laboratory experiments include its low cost, high solubility in water and ethanol, and its versatility as a building block for organic synthesis. Additionally, it has been shown to increase the reactivity of organic molecules, which allows for faster and more efficient synthesis of organic compounds. However, there are some limitations to using 5-TFPPA, 95% in laboratory experiments. It is toxic if ingested or inhaled, and can cause irritation if it comes into contact with skin or eyes. Additionally, its mechanism of action is not fully understood, so it is important to take proper safety precautions when handling this compound.

Future Directions

The future directions of research into 5-TFPPA, 95% include further investigation into its mechanism of action, as well as its applications in the synthesis of organic compounds. Additionally, further research could be conducted into its potential use as a catalyst in organic reactions and as a reagent in analytical chemistry. Additionally, further research could be conducted into its potential toxicity and its effects on biochemical and physiological processes. Finally, further research could be conducted into its potential use as a building block for organic synthesis and its potential applications in the pharmaceutical and dye industries.

Synthesis Methods

5-TFPPA, 95% can be synthesized in several ways. One method involves the condensation of 2,4,6-trifluorobenzaldehyde and picolinic acid in the presence of an acid catalyst. This reaction produces 5-TFPPA, 95% as a white crystalline solid. Another method involves the reaction of 2,4,6-trifluorobenzyl bromide and picolinic acid in the presence of a base catalyst. This reaction yields 5-TFPPA, 95% as a white crystalline solid.

Scientific Research Applications

5-TFPPA, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, dyes, and polymers. It has also been used as a catalyst in organic reactions and as a reagent in analytical chemistry. Additionally, it has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and polymers.

properties

IUPAC Name

5-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-7-3-8(14)11(9(15)4-7)6-1-2-10(12(17)18)16-5-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMYSIZCPKLAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4,6-Trifluorophenyl)picolinic acid

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